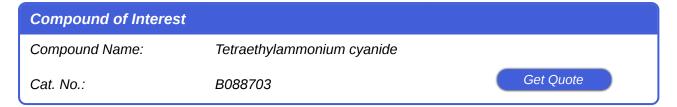


Tetraethylammonium Cyanide: A Technical Guide for Researchers and Drug Development Professionals

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Introduction

Tetraethylammonium cyanide (TEAC) is a quaternary ammonium salt with the chemical formula [(C₂H₅)₄N]CN. It serves as a soluble and versatile source of cyanide ions in organic synthesis and coordination chemistry. Its enhanced solubility in organic solvents compared to inorganic cyanides like sodium or potassium cyanide makes it a valuable reagent in a variety of chemical transformations. This technical guide provides an in-depth overview of TEAC, focusing on its properties, applications as a cyanide source, experimental protocols, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Properties of Tetraethylammonium Cyanide

Tetraethylammonium cyanide is a white to yellow, deliquescent solid that is soluble in polar organic solvents.[1] Key physical and chemical properties are summarized in the table below.



Property	Value	Reference(s)
Chemical Formula	C9H20N2	
Molecular Weight	156.27 g/mol	
Appearance	White to yellow powder/crystals	
Melting Point	250 °C (decomposes)	
Solubility	Soluble in polar organic media	[1]
CAS Number	13435-20-6	
InChI Key	PCZOZSATUTWXIC- UHFFFAOYSA-N	[2]

Applications as a Cyanide Source in Organic Synthesis

Tetraethylammonium cyanide is utilized in a range of cyanation reactions, which are crucial for the formation of carbon-carbon bonds and the introduction of the versatile nitrile functional group into molecules.

1,4-Addition to α , β -Unsaturated Carbonyl Compounds (Michael Addition)

TEAC serves as a cyanide source for the 1,4-addition (Michael addition) of a cyano group to enones, such as chalcones. This reaction, often catalyzed by a Lewis acid like scandium(III) triflate, leads to the formation of β -cyanoketones.

General Reaction Scheme: R-CH=CH-C(=O)-R' + Et4NCN → NC-CHR-CH2-C(=O)-R'

Experimental Protocol: General Procedure for the 1,4-Addition of TEAC to an Enone

Note: This is a general protocol. Specific conditions may vary depending on the substrate.



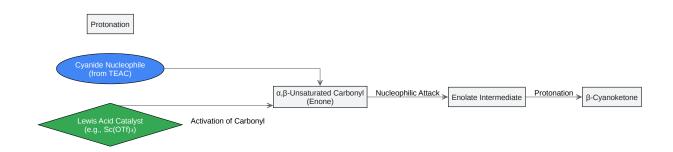
- To a solution of the enone (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon), add the Lewis acid catalyst (e.g., scandium(III) triflate, 0.1 equiv).
- Stir the mixture at the desired temperature (e.g., room temperature).
- Add a solution of tetraethylammonium cyanide (1.2 equiv) in the same solvent dropwise over a period of 15-30 minutes.
- Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired βcyanoketone.

Data Presentation: Representative Reaction Conditions

Reactant	Catalyst	Solvent	Temperat ure	Time	Yield	Referenc e
Chalcone	Sc(OTf)₃	Dichlorome thane	Room Temp.	2-4 h	High	

Mandatory Visualization:





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Caption: Mechanism of the 1,4-addition of cyanide to an enone.

Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of aryl nitriles from aryl halides. While various cyanide sources are used, **tetraethylammonium cyanide** offers the advantage of good solubility in organic solvents used for these reactions. This method is applicable to a wide range of (hetero)aryl chlorides and bromides.[3][4] A specific application includes the synthesis of 6-cyanopurine bases.[5]

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Halide

Note: This is a general protocol. The choice of palladium precursor, ligand, and reaction conditions are crucial for success and may require optimization.

- To a reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., XPhos, dppf), and the aryl halide (1.0 equiv).
- Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen, argon) three times.



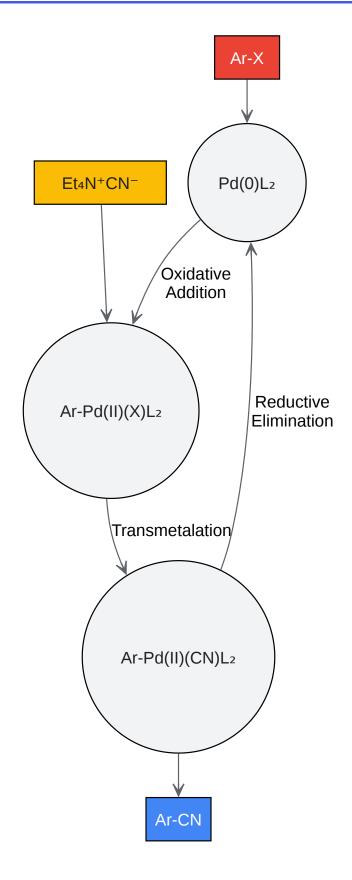
- Add tetraethylammonium cyanide (1.2-1.5 equiv) and a suitable anhydrous solvent (e.g., toluene, dioxane, DMF).
- Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
- Cool the reaction mixture to room temperature and dilute with an organic solvent.
- Filter the mixture through a pad of celite to remove insoluble salts.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to afford the aryl nitrile.

Data Presentation: Representative Reaction Components

Component	Example(s)	Role	Reference(s)	
Aryl Halide	Aryl bromide, Aryl chloride	Substrate	[3][4]	
Cyanide Source	Tetraethylammonium Cyanide	Nucleophile	[5]	
Palladium Precatalyst	Pd(OAc) ₂ , Pd ₂ (dba) ₃	Catalyst	[3]	
Ligand	XPhos, dppf	Stabilizes catalyst	[3]	
Solvent	Toluene, Dioxane, DMF	Reaction Medium	[4]	

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Caption: Catalytic cycle for palladium-catalyzed cyanation.



Synthesis of C-C-Bridged Bis-isoflavones

Tetraethylammonium cyanide has been used in the synthesis of unique C-C-bridged bisisoflavones from 2-bromomethyl-7,4'-dimethoxyisoflavone.[6]

Experimental Protocol: Synthesis of C-C-Bridged Bis-isoflavones (Summary)

Note: This is a summary based on available abstracts. For full details, please refer to the primary literature.

The reaction involves the treatment of 2-bromomethyl-7,4'-dimethoxyisoflavone with **tetraethylammonium cyanide** in a suitable solvent to yield the corresponding C-C-bridged bis-isoflavone. The specific reaction conditions such as solvent, temperature, and reaction time would be detailed in the full experimental procedure of the cited publication.[6]

Synthesis of Cyanometalate Complexes

TEAC is employed in the synthesis of cyanometalate complexes, which are coordination compounds containing one or more cyanide ligands. The cyanide ion can act as a bridging ligand to connect transition metal ions, forming diverse molecular structures.[7] The use of TEAC can be advantageous in organic solvents to improve the solubility of the cyanide source.

Experimental Protocol: General Approach for the Synthesis of a Cyanometalate Complex

Note: The synthesis of cyanometalate complexes is highly dependent on the specific metal ions and desired structure.

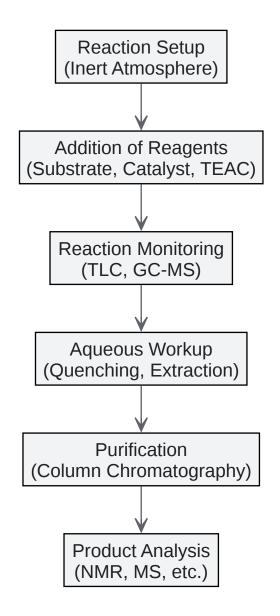
- A solution of a metal salt (e.g., a transition metal chloride or nitrate) is prepared in a suitable solvent.
- A solution of tetraethylammonium cyanide is prepared in a compatible solvent.
- The two solutions are combined, often with stirring, and may be heated or left to stand for a period of time to allow for complex formation and crystallization.
- The resulting cyanometalate complex can be isolated by filtration, washed with a suitable solvent, and dried.



Experimental Workflow

A general workflow for a chemical synthesis experiment using **tetraethylammonium cyanide** is depicted below.

Mandatory Visualization:



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Caption: A general workflow for a chemical synthesis experiment.

Safety Information



Tetraethylammonium cyanide is a highly toxic compound due to the presence of the cyanide anion. It is fatal if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic hydrogen cyanide gas. It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statements: H300, H310, H330, H410 Precautionary Statements: P260, P262, P264, P270, P271, P273, P280, P284, P301+P310, P302+P352, P304+P340, P310

Conclusion

Tetraethylammonium cyanide is a highly effective and versatile source of cyanide ions for a variety of organic transformations, including 1,4-additions, palladium-catalyzed cross-coupling reactions, and the synthesis of complex molecules and coordination compounds. Its solubility in organic solvents offers a significant advantage over inorganic cyanide salts. However, its extreme toxicity necessitates strict adherence to safety protocols. For researchers and professionals in drug development, a thorough understanding of its properties, applications, and handling procedures is essential for its safe and effective use in the synthesis of novel chemical entities.

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